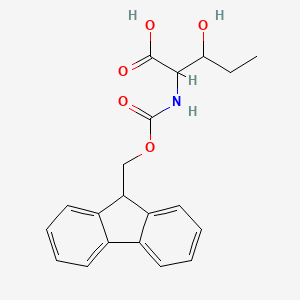

Fmoc-2-amino-3-hydroxypentanoic acid

Description

The Expanding Landscape of Non-Proteinogenic Amino Acids in Chemical Biology and Medicinal Chemistry

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code for protein assembly. nih.gov While proteins are traditionally composed of a limited set of standard amino acids, nature itself extends beyond this canonical set, with over 800 naturally occurring NPAAs discovered and thousands more synthesized in the laboratory. nih.gov These non-standard amino acids are pivotal in numerous biological functions and hold immense potential in pharmaceuticals, agriculture, and bioengineering. frontiersin.org

The surge in interest in NPAAs within chemical biology and medicinal chemistry is primarily due to their ability to enhance and diversify existing bioactive molecules. frontiersin.org The incorporation of NPAAs into peptide structures can fundamentally alter their properties, offering several key advantages in drug design. nih.gov A significant challenge with therapeutic peptides composed of natural amino acids is their susceptibility to enzymatic degradation, which limits their efficacy. nih.gov By replacing a natural amino acid with an NPAA, researchers can create peptides that are more resistant to proteases, thereby increasing their half-life and improving their pharmacokinetic profiles.

Furthermore, NPAAs can introduce novel structural features that optimize a drug's interaction with its target. These unique side chains can impose conformational constraints, leading to enhanced binding affinity and selectivity for specific receptors or enzymes. This precise control over molecular conformation is crucial for developing highly targeted therapies with reduced side effects. The impact of NPAA incorporation can be profoundly beneficial in improving the stability, potency, permeability, and bioavailability of peptide-based therapies. nih.gov

Foundational Principles and Strategic Advantages of Fmoc-Mediated Nα-Amino Protecting Group Chemistry

The chemical synthesis of peptides is a stepwise process that requires the temporary blocking of the reactive α-amino group of an amino acid to prevent unwanted side reactions during the formation of the peptide bond. altabioscience.com The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, developed in the late 1970s, has become a cornerstone of modern solid-phase peptide synthesis (SPPS). peptide2.com

Fmoc chemistry is characterized by its use of a base-labile protecting group, which is a key strategic advantage. The Fmoc group is stable under acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). thermofisher.com This orthogonality allows for the use of acid-labile protecting groups for the amino acid side chains, which can be removed simultaneously with cleavage of the peptide from the solid support using a moderately strong acid like trifluoroacetic acid (TFA). thermofisher.compeptide.com

The advantages of the Fmoc-mediated approach are numerous:

Milder Reaction Conditions: The deprotection step with a mild base is significantly gentler than the harsh acidic conditions required for the alternative Boc (tert-butoxycarbonyl) chemistry. This makes Fmoc chemistry compatible with a wider range of sensitive and modified amino acids, such as those that are glycosylated or phosphorylated. nih.gov

Orthogonality: The differential stability of the Fmoc group (base-labile) and the side-chain protecting groups (acid-labile) provides an orthogonal protection scheme. This prevents the premature removal of side-chain protecting groups during the iterative deprotection of the α-amino group.

Ease of Monitoring: The cleavage of the Fmoc group releases a fluorenyl-derived species that has a strong UV absorbance, allowing for the real-time monitoring of the deprotection and coupling steps.

Versatility: The milder conditions of Fmoc chemistry make it the method of choice for the synthesis of a wide variety of modified peptides. nih.gov

Significance of Hydroxylated Amino Acid Residues in Modulating Peptide Structure and Function

The introduction of hydroxyl groups onto amino acid side chains is a common post-translational modification that plays a critical role in the structure and function of proteins. Hydroxy amino acids, both naturally occurring and synthetic, are of unique value in the chemical and pharmaceutical industries, exhibiting a range of biological activities, including antiviral, antifungal, antibacterial, and anticancer properties. mdpi.com

The hydroxylation of amino acids can have profound effects on the properties of peptides and proteins:

Structural Stability: The hydroxyl group can participate in hydrogen bonding, which can help to stabilize the secondary and tertiary structures of peptides and proteins. A classic example is the hydroxylation of proline residues in collagen, which is essential for the formation of the stable triple-helical structure of this connective tissue protein.

Protein-Protein Interactions: The presence of a hydroxyl group can alter the surface properties of a peptide, influencing its interactions with other molecules. This can be critical for cellular signaling and recognition processes.

Solubility and Polarity: The addition of a polar hydroxyl group can increase the water solubility of a peptide, which can be advantageous for a variety of applications.

Sites for Further Modification: The hydroxyl group can serve as a handle for further chemical modifications, such as glycosylation or phosphorylation, which are crucial for many biological processes.

The most studied hydroxylated amino acids include tryptophan, lysine, aspartic acid, leucine, and proline. mdpi.com The enzymatic hydroxylation of amino acids in biological systems has inspired chemists to develop synthetic methods for producing a wide variety of hydroxylated amino acid building blocks for use in peptide synthesis. mdpi.com

Research Trajectory and Strategic Importance of Fmoc-2-amino-3-hydroxypentanoic Acid as a Building Block

This compound is a non-proteinogenic amino acid that is a derivative of the proteinogenic amino acid threonine. Like threonine, it possesses two chiral centers. The enantiomer of threonine, allo-threonine, is not common but does appear in some peptides produced by bacteria. peptide.com The strategic importance of this compound as a building block in peptide synthesis stems from its unique structural features and the versatility of the Fmoc protecting group.

The presence of the hydroxyl group on the side chain of 2-amino-3-hydroxypentanoic acid makes it a valuable tool for modulating the properties of synthetic peptides. By incorporating this building block, researchers can introduce a site for hydrogen bonding, potentially influencing the peptide's conformation and stability. Furthermore, the hydroxyl group can serve as a point of attachment for other functional groups, such as sugars or phosphate (B84403) groups, allowing for the synthesis of complex glycopeptides and phosphopeptides. peptide.com

The Fmoc protection of the α-amino group ensures that this building block is fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols. nih.gov This allows for its seamless incorporation into a growing peptide chain, enabling the creation of novel peptides with tailored properties. The development and use of such specialized amino acid building blocks are crucial for advancing our understanding of peptide structure and function and for the design of new therapeutic peptides with enhanced efficacy and stability.

The synthesis of Fmoc-protected threonine derivatives, including allo-threonine, has been a focus of research to create key structural components for biologically active peptides. researchgate.net The ability to synthesize and incorporate these building blocks into peptides through Fmoc-SPPS is essential for exploring the structure-activity relationships of these complex molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-2-17(22)18(19(23)24)21-20(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-18,22H,2,11H2,1H3,(H,21,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKJOSVYDOHRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc 2 Amino 3 Hydroxypentanoic Acid

De Novo Asymmetric Synthesis of 2-amino-3-hydroxypentanoic Acid Stereoisomers

De novo synthesis, or the creation of the molecule from simpler, achiral precursors, is essential for accessing all possible stereoisomers of 2-amino-3-hydroxypentanoic acid. These methods are designed to install the chiral centers with high fidelity.

Chiral Auxiliaries and Asymmetric Catalysis in C-C Bond Formation

One robust strategy for establishing the stereochemistry of the amino acid backbone involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is removed and can often be recovered. For the synthesis of β-hydroxy-α-amino acids, Evans' oxazolidinone auxiliaries are commonly employed. In a typical sequence, an N-acylated oxazolidinone undergoes a stereoselective aldol (B89426) reaction with an aldehyde (e.g., propanal) to form the C2-C3 bond, establishing the relative and absolute stereochemistry of the α-amino and β-hydroxyl groups simultaneously.

Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate a large quantity of chiral product. Metal-catalyzed asymmetric hydrogenations or phase-transfer catalysis can be used to set the stereocenters with high enantioselectivity.

Chemoenzymatic Synthesis Approaches for Hydroxylated Amino Acid Scaffolds

Chemoenzymatic methods leverage the high selectivity of enzymes for specific transformations, combining them with traditional organic synthesis. rsc.org This approach is particularly powerful for creating hydroxylated amino acids. For instance, a transaminase enzyme can be used for the stereoselective amination of a β-hydroxy-α-keto acid precursor. This biocatalytic step can produce the desired amino acid with very high enantiomeric excess (>98% ee). nih.gov Another strategy involves the enzymatic hydroxylation of a precursor amino acid like norvaline, where a hydroxylase enzyme installs the hydroxyl group at the C3 position with high regio- and stereoselectivity.

Methodologies for Precise Control of Relative and Absolute Stereochemistry (Diastereoselectivity and Enantioselectivity)

The ultimate goal of asymmetric synthesis is the precise control over both diastereoselectivity (relative stereochemistry between the C2 and C3 centers, i.e., syn or anti) and enantioselectivity (absolute stereochemistry, i.e., R or S configuration at each center).

Substrate Control: Using a chiral substrate, such as an amino acid from the chiral pool, can direct the stereochemistry of subsequent reactions.

Auxiliary Control: As discussed, chiral auxiliaries provide a reliable method for inducing chirality. The choice of auxiliary and reaction conditions can favor the formation of one diastereomer over others.

Reagent Control: Chiral reagents or catalysts can selectively react with one enantiomer of a racemic substrate or selectively form one enantiomer of the product. Methods like Sharpless asymmetric aminohydroxylation can install both the amino and hydroxyl groups across a double bond in a highly stereocontrolled manner.

The success of these methods is quantified by diastereomeric ratio (d.r.) and enantiomeric excess (e.e.). Modern synthetic methods consistently achieve high levels of selectivity, as illustrated in the following table.

| Method | Key Transformation | Typical Diastereomeric Ratio (syn:anti) | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Chiral Auxiliary (Evans' Oxazolidinone) | Aldol Condensation | >95:5 | >99% |

| Chemoenzymatic (Transaminase) | Reductive Amination | Not Applicable (forms one diastereomer) | >98% |

| Asymmetric Catalysis | Asymmetric Aminohydroxylation | >90:10 | >95% |

Chemoselective Nα-Fmoc Protection and Orthogonal Side-Chain Functionalization Strategies

Once the core 2-amino-3-hydroxypentanoic acid is synthesized with the desired stereochemistry, it must be appropriately protected for use in Solid-Phase Peptide Synthesis (SPPS). mdpi.com The standard protection scheme for SPPS is the Fmoc/tBu strategy. beilstein-journals.org This involves protecting the α-amino group with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and using acid-labile groups for side-chain protection. altabioscience.com

The introduction of the Fmoc group must be chemoselective, targeting the α-amino group without reacting with the C3-hydroxyl group. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl under basic aqueous conditions. The amino group is significantly more nucleophilic than the hydroxyl group under these conditions, ensuring selective N-acylation.

Development and Application of Protecting Groups for the Hydroxyl Moiety compatible with Fmoc-SPPS

For incorporation into a peptide chain, the hydroxyl group on the side chain must also be protected to prevent unwanted side reactions during peptide coupling steps. altabioscience.com This side-chain protecting group must be "orthogonal" to the Nα-Fmoc group, meaning it must be stable to the basic conditions (e.g., 20% piperidine (B6355638) in DMF) used to remove the Fmoc group. iris-biotech.deiris-biotech.de Furthermore, it should be readily removable during the final cleavage step, which typically involves strong acid (e.g., trifluoroacetic acid, TFA). iris-biotech.deresearchgate.net

Common protecting groups for hydroxyl moieties that are compatible with Fmoc-SPPS include:

tert-Butyl (tBu) ether: This is the most common protecting group for serine and threonine. It is stable to the basic conditions of Fmoc deprotection but is cleaved by strong acids like TFA. iris-biotech.depeptide.com

Trityl (Trt): This group is more acid-labile than tBu and can be removed under milder acidic conditions, offering an additional level of orthogonality if needed. researchgate.net

The protection strategy often involves protecting the hydroxyl group first, before the introduction of the Nα-Fmoc group, to ensure complete and unambiguous protection.

Optimization Protocols for Reaction Yields and Stereochemical Purity of Synthetic Intermediates

Maximizing both the chemical yield and the stereochemical purity is critical for an efficient synthesis. Optimization protocols focus on several key areas:

Reaction Conditions: Parameters such as solvent, temperature, reaction time, and catalyst loading are systematically varied to find the optimal conditions that favor the desired product and stereoisomer while minimizing side reactions.

Purification Techniques: Achieving high stereochemical purity often requires purification of intermediates. For diastereomeric mixtures, this can sometimes be accomplished by simple recrystallization, where the less soluble, desired diastereomer crystallizes out, leaving the more soluble isomer in the mother liquor. Chiral column chromatography (HPLC) can also be used to separate enantiomers or diastereomers, although this is often more expensive and less scalable. nih.gov

The table below summarizes common optimization goals and the strategies employed to achieve them.

| Optimization Goal | Strategy | Monitored Parameter(s) |

|---|---|---|

| Increase Chemical Yield | Optimize reagent stoichiometry, temperature, and reaction time. Implement telescoped reaction sequences. | Product mass, % Yield |

| Enhance Diastereoselectivity | Screen different chiral auxiliaries or catalysts. Optimize solvent and temperature. | Diastereomeric Ratio (d.r.) via NMR or HPLC |

| Enhance Enantioselectivity | Screen chiral catalysts and ligands. Optimize reaction conditions. | Enantiomeric Excess (e.e.) via chiral HPLC |

| Improve Stereochemical Purity | Recrystallization of key intermediates. Preparative chiral chromatography. | d.r. and e.e. of isolated material |

Integration of Fmoc 2 Amino 3 Hydroxypentanoic Acid into Peptidic Constructs Via Solid Phase Synthesis

Advanced Coupling Methodologies for Hydroxylated Non-Proteinogenic Amino Acids in SPPS

The presence of a hydroxyl group on the side chain of 2-amino-3-hydroxypentanoic acid requires careful selection of coupling reagents and conditions to achieve efficient peptide bond formation while preventing side reactions.

The formation of a peptide bond involves the activation of the carboxylic acid group of the incoming Fmoc-amino acid to make it susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide. nih.gov This activation is mediated by coupling reagents, which can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. wikipedia.org

Carbodiimides , such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic coupling reagents. researchgate.net Their mechanism involves reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to a non-reactive N-acylurea. researchgate.netnih.gov To suppress these side reactions and improve efficiency, additives like 1-Hydroxybenzotriazole (HOBt) or its more reactive aza-analogue, 1-Hydroxy-7-azabenzotriazole (HOAt), are commonly used. researchgate.net These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to racemization. nih.govresearchgate.net

Phosphonium salts , such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and aminium/uronium salts , like HBTU, HATU, and COMU, represent more advanced coupling reagents. nih.govwikipedia.org These reagents react with the Fmoc-amino acid in the presence of a base to form an active ester in situ. nih.gov HATU, which incorporates the HOAt moiety, is particularly efficient, especially for coupling sterically hindered or N-methylated amino acids. nih.gov COMU, an uronium salt derived from OxymaPure, exhibits high reactivity, often superior to HBTU/HATU, and can be monitored by a color change during the reaction. nih.gov

The reactivity of these agents is influenced by the nature of the additive (HOAt > HOBt) and the structure of the reagent itself. Uronium salts like COMU are highly reactive due to the positive charge on the carbon atom bonded to the oxygen of the OxymaPure leaving group. nih.gov

| Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC | Forms O-acylisourea intermediate | Cost-effective | Risk of racemization and N-acylurea formation; DCC byproduct is insoluble researchgate.net |

| Phosphonium Salts | PyBOP, PyAOP | Forms OBt/OAt active esters | High efficiency; low racemization with additives nih.gov | Forms carcinogenic HMPA byproduct (BOP) nih.gov |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Forms OBt/OAt/Oxyma active esters | High coupling efficiency, fast reaction rates, suitable for difficult couplings nih.govnih.gov | Excess reagent can cap the N-terminus researchgate.net |

Epimerization, the loss of chiral integrity at the α-carbon of the amino acid, is a significant side reaction during peptide synthesis. nih.gov It primarily occurs through the formation of a 5(4H)-oxazolone intermediate. pnas.org The activation of the N-α-protected amino acid can lead to this intermediate, and in the presence of a base, the α-proton can be abstracted, leading to racemization. pnas.orgrsc.org Amino acids with electron-withdrawing side chains or those that are sterically hindered, like threonine derivatives, can be more susceptible. trea.com

Several strategies are employed to suppress epimerization:

Use of Additives: Additives like HOBt, HOAt, and OxymaPure are crucial. They form active esters that are less prone to cyclizing into the problematic oxazolone (B7731731) intermediate compared to the initial activated species. nih.govrsc.org

Choice of Coupling Reagent: Uronium/aminium reagents, especially those based on HOAt (like HATU) or Oxyma (like COMU), are known to reduce epimerization levels compared to carbodiimide-based methods without additives. nih.govpnas.org

Base Selection: The choice and amount of base are critical. Tertiary amines like N,N-Diisopropylethylamine (DIEA) are commonly used, but sterically hindered bases or weaker bases like N-methylmorpholine (NMM) can sometimes reduce epimerization rates. pnas.org The combination of DIEA as a base and DMF as a solvent has been shown to provide high conversion with low epimerization in some cases. pnas.org

Reaction Conditions: Minimizing the pre-activation time before adding the resin-bound peptide can reduce the window for oxazolone formation and subsequent racemization. pnas.org Performing reactions at lower temperatures can also be beneficial, although this may slow down the coupling reaction.

Addressing Synthetic Challenges and "Difficult Sequences" Incorporating Fmoc-2-amino-3-hydroxypentanoic Acid

"Difficult sequences" are peptide chains that are challenging to synthesize due to poor reaction kinetics, often caused by the aggregation of the growing peptide chain on the solid support. acs.orgmdpi.com This aggregation, driven by intermolecular hydrogen bonding leading to secondary structures like β-sheets, can block the N-terminal amine, preventing complete deprotection and coupling reactions. nih.govnih.gov Peptides rich in hydrophobic or β-branched amino acids are particularly prone to aggregation. mdpi.com

The incorporation of this compound, with its potential for hydrogen bonding via the side-chain hydroxyl group, can either contribute to or help disrupt aggregation depending on the surrounding sequence.

Strategies to overcome these challenges include:

Backbone Protection: The introduction of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on a preceding amino acid can disrupt the hydrogen bonding patterns that lead to aggregation. rsc.orgluxembourg-bio.com

Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides, derived from serine or threonine, introduces a "kink" into the peptide backbone, effectively disrupting the formation of stable secondary structures. rsc.orgnih.gov These are later converted back to the native serine or threonine residue during the final acid cleavage. rsc.org

Chaotropic Agents and Special Solvents: Adding chaotropic salts like LiCl or using solvents with high dissociating power, such as Dimethyl Sulfoxide (DMSO), can help to break up aggregates and improve the solvation of the peptide chain. mdpi.comluxembourg-bio.com

Microwave-Assisted SPPS: The use of microwave energy can accelerate both the deprotection and coupling steps. acs.orgmdpi.com This rapid heating can help to overcome kinetic barriers and disrupt aggregation, leading to higher synthesis yields for difficult sequences. nih.gov

Alternative Synthesis Strategies: For extremely difficult sequences, switching from Fmoc-based chemistry to Boc-based SPPS can be advantageous. The repetitive acid treatment with Trifluoroacetic Acid (TFA) in Boc-SPPS can help to dissolve peptide aggregates. mdpi.comnih.gov

Post-Synthetic Chemical Modifications and On-Resin Transformations of 2-amino-3-hydroxypentanoic Acid Residues

The side-chain hydroxyl group of 2-amino-3-hydroxypentanoic acid serves as a chemical handle for post-synthetic modifications, allowing for the introduction of various functionalities to tailor the peptide's properties. These modifications are often performed while the peptide is still attached to the solid support ("on-resin").

While literature specifically detailing on-resin modifications of 2-amino-3-hydroxypentanoic acid is limited, methodologies developed for serine and threonine, which also possess side-chain hydroxyl groups, serve as excellent precedents.

On-Resin Phosphorylation: Phosphorylation is a key post-translational modification. For on-resin synthesis, the hydroxyl group of the target residue is left unprotected during chain assembly. researchgate.net Phosphorylation can then be achieved using reagents like dibenzylphosphochloridate or benzyl (B1604629) H-phosphonate activated by pivaloyl chloride. researchgate.netpeptide.com The benzyl protecting groups on the phosphate (B84403) are then removed during the final TFA cleavage step. researchgate.net

On-Resin Glycosylation: Glycosylation, the attachment of sugar moieties, is crucial for the function of many proteins. nih.gov This can be achieved in SPPS by incorporating pre-formed glycosylated amino acid building blocks. Alternatively, on-resin glycosylation can be performed, though it is a complex process. O-glycosylation is initiated by the addition of an N-acetylgalactosamine to the serine or threonine residue. nih.gov Challenges include the potential for β-elimination side reactions, especially with threonine derivatives, though the use of specific bases can mitigate this. trea.com

Other Modifications: The hydroxyl group can potentially be targeted for other transformations. For instance, salicylaldehyde (B1680747) ester-mediated ligation has been developed for unprotected serine and threonine residues, enabling the chemoselective joining of peptide fragments. pnas.orgnih.gov This highlights the potential for the hydroxyl group to participate in ligation chemistries.

Strategic Considerations for Global Cleavage and Deprotection in Peptides Containing Hydroxylated Residues

The final step in SPPS is the global deprotection of all side-chain protecting groups and the cleavage of the peptide from the resin support. researchgate.net In Fmoc-based synthesis, this is typically accomplished in a single step using a strong acid, most commonly Trifluoroacetic Acid (TFA). researchgate.net

However, the treatment with concentrated TFA generates highly reactive cationic species from the cleavage of protecting groups (e.g., tert-butyl cations from tBu groups). researchgate.net These electrophilic species can irreversibly modify sensitive amino acid residues, including the side chains of tryptophan, methionine, cysteine, and tyrosine. To prevent these side reactions, a "cleavage cocktail" containing TFA and various nucleophilic scavengers is used. researchgate.net

The presence of hydroxylated residues like 2-amino-3-hydroxypentanoic acid, typically protected as a tert-butyl ether (tBu) during synthesis, necessitates the use of scavengers to trap the resulting tert-butyl cations.

Key components of cleavage cocktails include:

Water (H₂O): Acts as a scavenger for tert-butyl cations, which is particularly important when tert-butyl protecting groups are present on residues like serine, threonine, aspartic acid, and glutamic acid.

Triisopropylsilane (TIS): A very effective scavenger for trityl (Trt) cations, which are generated from the deprotection of cysteine, histidine, asparagine, and glutamine. researchgate.net It also helps to reduce oxidized methionine.

1,2-Ethanedithiol (EDT): A reducing agent that helps prevent the oxidation of cysteine and scavenges trityl groups. researchgate.net

Thioanisole: Used to scavenge benzyl-type protecting groups and is particularly important for protecting tryptophan. researchgate.net

Phenol: Another scavenger for various carbocations.

The choice of cocktail depends on the specific amino acid composition of the peptide. For a peptide containing a hydroxylated residue protected with a tBu group, along with other sensitive residues like tryptophan or cysteine, a comprehensive cocktail such as Reagent K is often recommended. researchgate.net

| Reagent Name | Composition | Primary Application/Notes | Reference |

|---|---|---|---|

| Standard (95% TFA) | TFA/Water/TIS (95:2.5:2.5) | Suitable for a broad range of peptides without highly sensitive residues. | researchgate.net |

| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | Good for scavenging trityl groups. | |

| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Frequently used as a standard mix, effective for peptides containing Cys, Met, Trp, or Tyr. | researchgate.net |

| Reagent R | TFA/Thioanisole/Anisole/EDT (90:5:2:3) | Ideal for deprotection of sulfonyl-protected Arginine (Pmc, Pbf) and minimizes attachment of Trp to the linker. | researchgate.net |

Elucidation of Conformational Dynamics and Structural Contributions in Peptides Containing 2 Amino 3 Hydroxypentanoic Acid Residues

Influence of 2-amino-3-hydroxypentanoic Acid on Peptide Secondary Structure Formation (e.g., Helical, Turn, Sheet Motifs)

There is a lack of specific studies detailing the influence of 2-amino-3-hydroxypentanoic acid on the formation of common peptide secondary structures such as α-helices, β-sheets, or turn motifs. The presence of a hydroxyl group and an ethyl group on the β-carbon introduces specific steric and hydrogen-bonding possibilities that would theoretically influence backbone dihedral angles (phi and psi), but experimental or computational data to confirm these effects are not available in the reviewed literature.

Spectroscopic Investigations of Peptide Conformation (e.g., Circular Dichroism, Advanced Nuclear Magnetic Resonance)

While Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for investigating peptide conformation, no published spectra or detailed analyses were found for peptides containing 2-amino-3-hydroxypentanoic acid. Such studies would be necessary to determine its effect on secondary structure content (via CD) or to obtain detailed three-dimensional structural information and identify specific intramolecular interactions (via advanced NMR techniques like NOESY and ROESY).

Computational Chemistry and Molecular Dynamics Simulations for Structural Prediction and Analysis

A search for computational studies, including molecular dynamics (MD) simulations, focused on peptides incorporating 2-amino-3-hydroxypentanoic acid did not yield any specific results. Such simulations would be invaluable for predicting the preferred backbone and side-chain conformations, assessing the impact on the local and global peptide structure, and understanding the dynamics of the peptide in solution. However, it appears that such theoretical studies have not been published.

Chemically Modified Derivatives and Scaffold Diversification of 2 Amino 3 Hydroxypentanoic Acid

Strategic Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification, Glycosylation)

The secondary hydroxyl group at the C3 position of 2-amino-3-hydroxypentanoic acid is a primary target for strategic derivatization to introduce new functionalities and properties.

Esterification: The conversion of the hydroxyl group to an ester is a common modification. This can be achieved through various methods, often after protecting the α-amino and carboxyl groups. A general approach involves the reaction of the N-protected amino acid with an alcohol in the presence of a coupling agent or an acid catalyst. core.ac.ukpearson.com For instance, methods using trimethylchlorosilane in methanol (B129727) or p-toluenesulfonic acid in pyridine (B92270) with an alcohol have proven effective for esterifying amino acids. researchgate.net These reactions convert the hydroxyl group into an ester linkage, which can alter the molecule's polarity and steric properties.

Etherification: The formation of an ether linkage at the hydroxyl group introduces a stable, less polar moiety. Selective etherification of the hydroxyl group in the presence of an amino group can be challenging but is achievable. google.com A common strategy involves a two-step process where the amino alcohol is first deprotonated using a strong base or a metal agent to form an alcoholate, which is then alkylated with an alkylating agent to yield the desired ether. google.com This modification can significantly impact the molecule's lipophilicity and its potential for hydrogen bonding.

Glycosylation: The attachment of carbohydrate moieties to the hydroxyl group, known as O-linked glycosylation, is a critical modification for influencing the pharmacokinetic properties of peptides. bachem.com This process can enhance solubility, improve metabolic stability, and facilitate transport across biological membranes. bachem.com The synthesis of O-glycosylated peptides typically involves the incorporation of pre-formed glycosylated amino acid building blocks during solid-phase peptide synthesis (SPPS). nih.gov For a scaffold like 2-amino-3-hydroxypentanoic acid, this would involve synthesizing the Fmoc-protected amino acid with a desired glycan attached to its C3 hydroxyl group before its inclusion in a peptide sequence. bachem.comnih.gov

Below is a table summarizing these derivatization strategies.

| Derivatization | Reagents/Method | Purpose of Modification |

| Esterification | Alcohol, Acid Catalyst (e.g., p-toluenesulfonic acid), or Coupling Agent. researchgate.net | Modify polarity, steric bulk, and reactivity. |

| Etherification | 1. Deprotonation (e.g., with a metal agent). 2. Alkylation (e.g., with an alkyl halide). google.com | Increase lipophilicity and metabolic stability. |

| Glycosylation | Incorporation of pre-glycosylated Fmoc-amino acid building blocks during SPPS. bachem.comnih.gov | Enhance solubility, stability, and biological targeting. |

Exploration of Side-Chain Modifications at the Pentanoic Acid Moiety for Functionalization

The aliphatic side chain of 2-amino-3-hydroxypentanoic acid, specifically the ethyl group at C3, offers opportunities for functionalization through modern synthetic methods. Direct C-H functionalization has emerged as a powerful tool for modifying the side chains of aliphatic amino acids without the need for pre-existing functional groups. researchgate.netrsc.orgacs.org

This approach allows for the introduction of a wide range of chemical groups, thereby diversifying the chemical space of the amino acid scaffold. researchgate.net Palladium-catalyzed C–H activation, for example, can be used to introduce aryl, alkyl, or other functional groups to the sp³ carbons of the side chain. rsc.org Such modifications can be used to create novel side chains with specific steric or electronic properties designed to enhance interactions with biological targets. rsc.orgntu.ac.uk Photocatalysis also offers mild conditions suitable for modifying amino acid side chains, even within larger peptide structures. rsc.org

The ability to selectively modify the aliphatic portion of the pentanoic acid moiety is crucial for creating non-canonical amino acids that can be used to build peptides with tailored properties. researchgate.net

Design and Synthesis of Peptidomimetics Incorporating the 2-amino-3-hydroxypentanoic Acid Scaffold

Peptidomimetics are compounds designed to mimic natural peptides but with improved pharmacological properties, such as enhanced stability against proteolysis. slideshare.net Non-canonical amino acids like 2-amino-3-hydroxypentanoic acid are valuable building blocks in the design of peptidomimetics. nih.govresearchgate.net

The synthesis of these peptidomimetics is often carried out using solid-phase peptide synthesis (SPPS), where the Fmoc-protected 2-amino-3-hydroxypentanoic acid is incorporated into the growing peptide chain. nih.gov The use of such modified amino acids allows for the creation of peptide analogs with novel architectures and functions. nih.govnih.gov

Bioisosteric Replacements and Introduction of Conformational Constraints

Bioisosteric Replacements: Bioisosterism involves substituting a functional group with another that has similar physicochemical properties to enhance the molecule's activity or optimize its pharmacokinetic profile. nih.govdrughunter.com In the context of 2-amino-3-hydroxypentanoic acid, several bioisosteric replacements can be considered:

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with moieties like tetrazoles, acyl sulfonamides, or hydroxamic acids. drughunter.comresearchgate.net These replacements can alter the acidity and lipophilicity of the molecule, potentially improving membrane permeability and metabolic stability. drughunter.comu-tokyo.ac.jp For example, tetrazoles are known to have a pKa similar to carboxylic acids but offer greater lipophilicity. drughunter.com

Hydroxyl Group Bioisosteres: While not as common, the hydroxyl group could potentially be replaced by other groups that can act as hydrogen bond donors or acceptors, depending on the desired interaction with a biological target.

The table below shows common bioisosteres for the carboxylic acid group.

| Original Group | Bioisostere Example | Key Property Change |

| Carboxylic Acid (-COOH) | Tetrazole | Similar pKa, increased lipophilicity. drughunter.com |

| Carboxylic Acid (-COOH) | Acyl Sulfonamide | Weaker acid, increased lipophilicity. drughunter.com |

| Carboxylic Acid (-COOH) | 3-Oxetanol | Less acidic, more lipophilic, maintains H-bonding. nih.gov |

Introduction of Conformational Constraints: Reducing the flexibility of a peptide by introducing conformational constraints is a key strategy in peptidomimetic design to lock the molecule in its bioactive conformation. nih.govnih.gov This can lead to increased potency and selectivity. slideshare.net For the 2-amino-3-hydroxypentanoic acid scaffold, constraints can be introduced in several ways:

Cyclization: The side chain can be cyclized back onto the peptide backbone or with another side chain in the sequence to create a rigid cyclic peptide.

Steric Hindrance: Introducing bulky groups on the side chain or at the α-carbon can restrict rotation around key bonds (phi, psi, and chi angles), thus limiting the available conformations. nih.govmdpi.com For example, adding alkyl groups to the β-position is a powerful strategy to constrain the rotation between the α- and β-carbons. nih.gov

These strategies are crucial for transforming flexible peptide leads into more drug-like candidates with improved pharmacological profiles. researchgate.net

Innovations and Green Chemistry Approaches in the Synthesis and Application of Fmoc 2 Amino 3 Hydroxypentanoic Acid

Parallel Synthesis and High-Throughput Screening Methodologies for Hydroxylated Peptides

The incorporation of hydroxylated non-proteinogenic amino acids like Fmoc-2-amino-3-hydroxypentanoic acid into peptide libraries is a key strategy in drug discovery for developing peptides with improved stability, binding affinity, and biological activity. Parallel synthesis and high-throughput screening (HTS) are instrumental in exploring the vast chemical space of these modified peptides.

Parallel synthesis allows for the simultaneous creation of a large number of distinct peptide sequences in a spatially addressable format, such as 96-well plates. altabioscience.com This methodology is highly compatible with Fmoc solid-phase peptide synthesis (SPPS), the standard method for peptide assembly. bachem.com The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. peptide.com For the inclusion of this compound, it would be introduced as a building block in the same manner as standard proteinogenic amino acids. The side-chain hydroxyl group would typically be protected, for example with a tert-butyl (tBu) group, to prevent unwanted side reactions during synthesis. americanpeptidesociety.org Automation of SPPS has further streamlined parallel synthesis, enabling the rapid generation of large peptide libraries with minimal manual intervention. creative-peptides.com

Once synthesized, these libraries of hydroxylated peptides are subjected to HTS to identify candidates with desired biological activities. bmglabtech.com HTS technologies employ automated systems to rapidly test thousands of compounds against a specific biological target. bmglabtech.com Screening assays can be designed to measure various parameters, such as binding affinity to a receptor, enzyme inhibition, or antimicrobial activity. drugtargetreview.combiotage.com For instance, a library of peptides containing 2-amino-3-hydroxypentanoic acid could be screened for their ability to bind to a particular protein target using fluorescence-based assays in microtiter plates. drugtargetreview.com The combination of parallel synthesis and HTS provides a powerful platform for the discovery of novel bioactive peptides incorporating unique structural motifs. bmglabtech.com

Table 1: Methodologies for Hydroxylated Peptide Library Synthesis and Screening

| Technique | Description | Application to Hydroxylated Peptides | Key Advantages |

| Parallel Synthesis | Simultaneous synthesis of multiple, distinct peptides in a spatially defined array (e.g., 96-well plates). altabioscience.com | Incorporation of this compound as a building block in automated or manual SPPS. | Rapid generation of large, diverse peptide libraries for screening. nih.gov |

| High-Throughput Screening (HTS) | Automated screening of large compound libraries for biological activity against a specific target. bmglabtech.com | Identification of peptides with desired properties (e.g., high binding affinity, enzyme inhibition) from the synthesized hydroxylated peptide library. drugtargetreview.com | Efficient discovery of lead compounds from a vast chemical space. bmglabtech.com |

Development and Implementation of Sustainable Solvent Systems and Reagent Recycling in Fmoc-SPPS

A significant drawback of traditional Fmoc-SPPS is its substantial environmental footprint, largely due to the use of hazardous solvents like N,N-dimethylformamide (DMF) and the generation of large volumes of chemical waste. nih.govresearchgate.net The principles of green chemistry are increasingly being applied to mitigate these issues, focusing on the use of sustainable solvents and the recycling of reagents. acs.org

Several greener solvents have been investigated as alternatives to DMF. These include 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and propylene (B89431) carbonate (PC). rsc.org For a solvent to be a viable replacement, it must effectively swell the solid-phase resin and dissolve the amino acid building blocks and coupling reagents. nih.gov Research has shown that some of these green solvents can be successfully employed in all steps of SPPS, including the coupling of Fmoc-amino acids, deprotection, and washing, yielding peptides of comparable purity to those synthesized using conventional methods. rsc.org

Table 2: Comparison of Conventional and Green Solvents in Fmoc-SPPS

| Solvent | Type | Key Properties | Performance in SPPS |

| N,N-Dimethylformamide (DMF) | Conventional | High polarity, good resin swelling and reagent solubility. | Standard solvent, but has reproductive toxicity concerns. nih.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Derived from renewable resources, lower toxicity. | Effective for coupling and washing steps. rsc.org |

| γ-Valerolactone (GVL) | Green | Biodegradable, derived from biomass. | Suitable for all steps of SPPS, compatible with microwave heating. rsc.org |

| Propylene Carbonate (PC) | Green | Low toxicity, high boiling point. | Successfully used in both solution-phase and solid-phase peptide synthesis. rsc.org |

Mechanistic Insights into Fmoc Protecting Group Behavior and Deprotection Kinetics in Advanced Systems

The fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis due to its base-lability, which allows for mild deprotection conditions that are compatible with a wide range of amino acid side chains, including the hydroxyl group of 2-amino-3-hydroxypentanoic acid. bachem.comnih.gov The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine (B6355638). acs.org

The kinetics of Fmoc deprotection can be influenced by several factors, including the choice of base, solvent, and the sequence of the growing peptide chain. acs.org Studies have shown that for some "difficult" sequences, where the peptide chain may aggregate, Fmoc removal can be sluggish. acs.org To overcome this, stronger base systems, such as the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine, have been employed to accelerate the deprotection step. acs.org

Advanced synthesis systems, such as those employing microwave irradiation or flow chemistry, can also significantly impact Fmoc deprotection kinetics. researchgate.net Microwave heating can accelerate both the deprotection and coupling steps, leading to shorter cycle times and improved synthesis efficiency. researchgate.net In flow chemistry systems, precise control over reaction times and temperatures allows for optimization of the deprotection process, ensuring complete Fmoc removal while minimizing side reactions. researchgate.net Understanding the mechanistic behavior of the Fmoc group under these advanced conditions is crucial for the successful synthesis of complex peptides containing non-proteinogenic residues.

Table 3: Factors Influencing Fmoc Deprotection Kinetics

| Factor | Effect on Deprotection Rate | Examples/Considerations |

| Base | Stronger bases generally lead to faster deprotection. | Piperidine is the standard base; DBU can be added to accelerate the reaction for difficult sequences. acs.org |

| Solvent | The polarity and solvating properties of the solvent can influence reaction rates. | DMF is the conventional solvent; greener alternatives are being explored. nih.gov |

| Peptide Sequence | Aggregation of the peptide chain can hinder access of the base to the Fmoc group, slowing deprotection. | "Difficult" sequences may require modified deprotection conditions. acs.org |

| Temperature | Higher temperatures increase the rate of deprotection. | Microwave-assisted synthesis utilizes elevated temperatures to shorten cycle times. researchgate.net |

Automation and Robotics in the Synthesis of Complex Peptides featuring Non-Proteinogenic Amino Acids

The synthesis of complex peptides, especially those incorporating multiple non-proteinogenic amino acids like 2-amino-3-hydroxypentanoic acid, can be a laborious and time-consuming process when performed manually. Automation and robotics have revolutionized peptide synthesis by enabling the unattended, efficient, and reproducible production of these complex molecules. creative-peptides.comacs.org

Automated peptide synthesizers are robotic platforms that perform all the steps of SPPS, including resin washing, Fmoc deprotection, amino acid coupling, and monitoring of reaction completion. peptide.comcreative-peptides.com These instruments can be programmed to synthesize a predefined peptide sequence, freeing up researchers' time for other tasks. creative-peptides.com The inclusion of non-proteinogenic amino acids like this compound is straightforward in automated synthesis; the protected amino acid is simply placed in the appropriate position on the synthesizer's amino acid rack. mit.edu

Recent advancements in automation have led to the development of high-throughput and flow-based peptide synthesizers. nih.gov High-throughput systems can synthesize multiple peptides in parallel, which is ideal for creating peptide libraries for screening purposes. nih.gov Flow chemistry-based synthesizers offer precise control over reaction conditions and can significantly reduce synthesis times. mit.edu These automated and robotic systems are invaluable tools for exploring the structure-activity relationships of peptides containing non-proteinogenic residues and for the production of these complex molecules for therapeutic and diagnostic applications. acs.org

Future Prospects and Research Frontiers

Development of Novel Bioconjugation Strategies utilizing 2-amino-3-hydroxypentanoic Acid Residues

The hydroxyl side chain of the 2-amino-3-hydroxypentanoic acid residue, once incorporated into a peptide sequence, presents a valuable target for the development of innovative bioconjugation strategies. This functional group offers a site for selective chemical modification, enabling the attachment of various molecular entities to the peptide scaffold.

Key Research Directions:

Site-Specific Functionalization: Researchers are exploring methods for the selective modification of the hydroxyl group, allowing for the precise attachment of reporter molecules (such as fluorophores), drug payloads, or polyethylene (B3416737) glycol (PEG) chains to enhance pharmacokinetic properties.

Orthogonal Ligation Chemistries: The development of ligation chemistries that are orthogonal to other functional groups within the peptide is a critical area of investigation. This would allow for the multi-functionalization of peptides in a controlled manner.

Enzymatic Conjugation: The potential for enzymes to catalyze the site-specific conjugation to the hydroxyl group is an emerging area of interest, offering a high degree of specificity under mild reaction conditions.

The ability to selectively modify peptides containing 2-amino-3-hydroxypentanoic acid residues will be instrumental in creating sophisticated bioconjugates for applications in diagnostics, therapeutics, and targeted drug delivery. nih.gov

Engineering of Advanced Peptide-Based Biomaterials with Enhanced Functionality

Peptide-based biomaterials are gaining increasing attention for their biocompatibility, biodegradability, and the ability to mimic the extracellular matrix. nih.gov The incorporation of Fmoc-2-amino-3-hydroxypentanoic acid into these materials can introduce new functionalities and enhance their physical and biological properties.

Potential Advancements:

Hydrogel Formation: The hydroxyl group can participate in hydrogen bonding networks, potentially influencing the self-assembly of peptides into hydrogels with tunable mechanical properties.

Bioactive Scaffolds: The side chain can be functionalized with bioactive motifs, such as cell-adhesion ligands or growth factors, to create scaffolds that can actively guide tissue regeneration. mdpi.com

Stimuli-Responsive Materials: By modifying the hydroxyl group with responsive chemical moieties, it may be possible to create "smart" biomaterials that change their properties in response to specific environmental cues, such as pH or temperature.

The inclusion of this non-canonical amino acid provides a powerful tool for the rational design of next-generation biomaterials with enhanced performance for applications in tissue engineering, regenerative medicine, and drug delivery.

Integration into Macrocyclic and Spatially Constrained Peptide Architectures

Macrocyclic peptides are a promising class of therapeutics that combine the favorable properties of small molecules and biologics. merck.com The unique stereochemistry and functionality of 2-amino-3-hydroxypentanoic acid can be leveraged to create novel macrocyclic structures with improved pharmacological profiles.

Future Research Focus:

Conformational Control: The hydroxyl group can act as a key conformational constraint, influencing the three-dimensional structure of the macrocycle. This can lead to peptides with higher affinity and selectivity for their biological targets.

Novel Cyclization Strategies: The side chain can be utilized as a handle for novel macrocyclization strategies, expanding the toolbox for the synthesis of these complex molecules.

Enhanced Membrane Permeability: The introduction of polar hydroxyl groups may influence the passive membrane permeability of macrocyclic peptides, a critical parameter for oral bioavailability.

The integration of this compound into macrocyclic peptide scaffolds is a promising avenue for the discovery of new drug candidates against challenging disease targets. nih.gov

Exploration in New Catalytic Systems and Molecular Recognition Processes

The functional side chain of 2-amino-3-hydroxypentanoic acid can also play a direct role in molecular recognition and catalysis. Peptides containing this residue could be designed to act as minimalist enzyme mimics or as selective receptors for specific molecular guests.

Emerging Opportunities:

Peptide-Based Catalysts: The hydroxyl group, in concert with other amino acid side chains, could form a catalytic site for specific chemical transformations. americanpeptidesociety.orgcuny.edu The principles of directed evolution could be applied to optimize the catalytic efficiency of such peptides.

Selective Molecular Recognition: The specific arrangement of functional groups in peptides containing 2-amino-3-hydroxypentanoic acid could enable the selective binding of small molecules, metal ions, or other biomolecules. nih.govmdpi.com This could have applications in sensing, diagnostics, and separation technologies.

Chiral Recognition: The defined stereochemistry of the amino acid could be exploited for the development of peptide-based systems for chiral recognition and resolution.

The exploration of peptides containing 2-amino-3-hydroxypentanoic acid in the fields of catalysis and molecular recognition is still in its early stages but holds the potential for the development of novel functional molecules with a wide range of applications.

Q & A

Q. How can Fmoc-2-amino-3-hydroxypentanoic acid be optimized for solid-phase peptide synthesis (SPPS)?

Methodological Answer: The Fmoc group is critical for temporary α-amino protection during SPPS. For optimal coupling efficiency:

- Use a 2–4-fold molar excess of the Fmoc-protected amino acid relative to resin-bound peptides.

- Activate the carboxylic acid group with coupling reagents like HBTU/HOBt or DIC/Oxyma Pure in DMF.

- Monitor deprotection steps with 20% piperidine in DMF (v/v) using UV-Vis spectroscopy to confirm Fmoc removal (absorption at 301 nm) .

- Maintain pH > 7 during coupling to prevent protonation of the amino group, but avoid excessive alkalinity to prevent Fmoc cleavage .

Q. What analytical methods are recommended for verifying the purity of this compound?

Methodological Answer:

- HPLC : Use reversed-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA) for purity assessment. A retention time shift may indicate impurities or degradation .

- NMR : Confirm structural integrity via ¹H and ¹³C NMR. Key signals include the Fmoc aromatic protons (7.3–7.8 ppm) and the hydroxyl proton (broad peak at ~5 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF can verify the molecular ion peak (e.g., [M+H]⁺) .

Advanced Questions

Q. How do conflicting safety profiles for this compound arise across datasets, and how should researchers reconcile them?

Methodological Answer: Discrepancies in safety data often stem from differences in concentration, handling context, or regulatory frameworks. For example:

- Some sources classify the compound as non-hazardous under standard lab conditions , while others note potential skin/eye irritation at high concentrations .

- Resolution Strategy: Conduct a risk assessment using context-specific parameters (e.g., scale, solvent use). Implement universal precautions: wear nitrile gloves, safety goggles, and work in a fume hood. Reference both GHS classifications and site-specific safety protocols .

Q. What strategies mitigate dipeptide formation during this compound incorporation into peptides?

Methodological Answer: Dipeptide byproducts arise from incomplete coupling or residual active esters. Mitigation approaches include:

- Reduced FmocCl Excess : Limit FmocCl to 1.2–1.5 equivalents to minimize undesired oligomerization .

- Capping Steps : Acetylate unreacted amino groups with acetic anhydride/pyridine after coupling.

- Kinetic Monitoring : Use real-time FT-IR or colorimetric tests (e.g., Kaiser test) to confirm reaction completion .

Q. How does the hydroxyl group in this compound influence peptide stability and conformation?

Methodological Answer: The β-hydroxyl group can:

- Enhance Solubility : Improve aqueous solubility via hydrogen bonding, critical for hydrophobic peptide segments.

- Induce Stereochemical Constraints : Use circular dichroism (CD) or X-ray crystallography to analyze backbone torsion angles. The hydroxyl group may stabilize β-turn or helical motifs .

- Oxidation Risk : Monitor for oxidation to ketones under acidic conditions using LC-MS. Store peptides at –20°C under inert gas .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.